3-bromo-5-[[1-(tert-butoxycarbonyl)-2(R)-pyrrolidinyl]methoxy]pyridine
Overview
Description
3-bromo-5-[[1-(tert-butoxycarbonyl)-2®-pyrrolidinyl]methoxy]pyridine is a complex organic compound that features a bromine atom, a pyridine ring, and a pyrrolidine moiety protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[[1-(tert-butoxycarbonyl)-2®-pyrrolidinyl]methoxy]pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the bromination of a pyridine derivative followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. The tert-butoxycarbonyl group is then introduced to protect the pyrrolidine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-[[1-(tert-butoxycarbonyl)-2®-pyrrolidinyl]methoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The pyridine ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the Boc group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Deprotected Amine: Removal of the Boc group yields the free pyrrolidine amine.
Scientific Research Applications
3-bromo-5-[[1-(tert-butoxycarbonyl)-2®-pyrrolidinyl]methoxy]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-5-[[1-(tert-butoxycarbonyl)-2®-pyrrolidinyl]methoxy]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyrrolidine moiety can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-methoxypyridine: Lacks the pyrrolidine moiety and Boc protection.
5-[[1-(tert-butoxycarbonyl)-2®-pyrrolidinyl]methoxy]pyridine: Similar structure but without the bromine atom.
Uniqueness
3-bromo-5-[[1-(tert-butoxycarbonyl)-2®-pyrrolidinyl]methoxy]pyridine is unique due to the combination of the bromine atom, the protected pyrrolidine moiety, and the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl (2R)-2-[(5-bromopyridin-3-yl)oxymethyl]pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-6-4-5-12(18)10-20-13-7-11(16)8-17-9-13/h7-9,12H,4-6,10H2,1-3H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXWTVYJDXBMCP-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1COC2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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